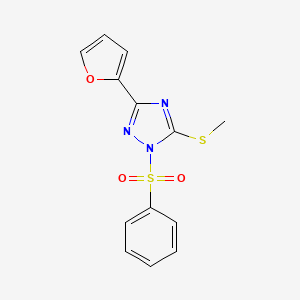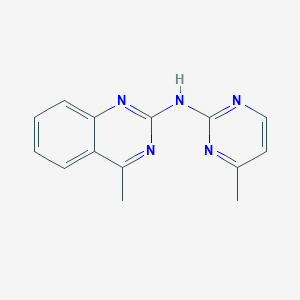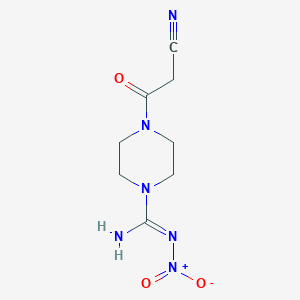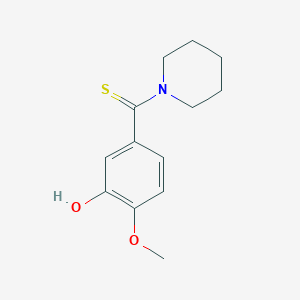
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. This compound has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole in lab experiments is its potent anti-cancer properties. It can be used to study the mechanisms of cancer growth and develop new treatments for cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole. One of the most significant directions is the development of new treatments for cancer. Studies have shown that this compound has potent anti-cancer properties, and further research can lead to the development of new drugs for cancer treatment. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research can be conducted to understand the compound's mechanism of action and potential toxicity, which can lead to the development of safer and more effective treatments.
Synthesis Methods
The synthesis of 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole can be achieved using various methods. One of the most common methods involves the reaction of 2-furylcarboxylic acid with thionyl chloride to form 2-furyl chloride, which is then reacted with sodium methanethiolate to form 2-furyl methyl sulfide. The 2-furyl methyl sulfide is then reacted with phenylsulfonyl chloride and sodium azide to form 3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole.
Scientific Research Applications
3-(2-furyl)-5-(methylthio)-1-(phenylsulfonyl)-1H-1,2,4-triazole has been widely studied for its potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-20-13-14-12(11-8-5-9-19-11)15-16(13)21(17,18)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISLNLJHYDPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)

![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)

![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)